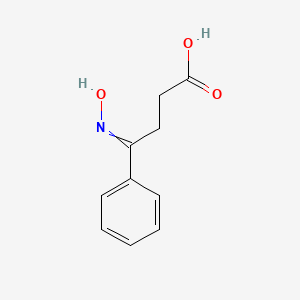
3-Benzoyl propionic acid oxime
Descripción general
Descripción
3-Benzoyl propionic acid oxime is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a hydroxyimino group (-C=NOH) attached to a phenylbutanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl propionic acid oxime typically involves the reaction of 4-phenylbutanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzoyl propionic acid oxime undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group (-NO2).
Reduction: The hydroxyimino group can be reduced to form an amine group (-NH2).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of 4-(Nitro)-4-phenylbutanoic acid.
Reduction: Formation of 4-(Amino)-4-phenylbutanoic acid.
Substitution: Formation of various substituted phenylbutanoic acids depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Benzoyl propionic acid oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Benzoyl propionic acid oxime involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
3-Benzoyl propionic acid oxime can be compared with other similar compounds, such as:
4-(Hydroxyimino)-5-polyfluoroalkylpyrazol-3-ones: These compounds have similar hydroxyimino groups but differ in their overall structure and properties.
4-Hydroxycoumarins: These compounds share the hydroxy group but have a different core structure and are known for their anticoagulant properties
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
4-hydroxyimino-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-6-9(11-14)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H,12,13) |
Clave InChI |
QEBFDSLTQPOGBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)CCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














